![molecular formula C14H26ClNO3 B14584650 4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride CAS No. 61531-68-8](/img/structure/B14584650.png)
4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dioxaspiro[55]undecan-4-ylmethyl)morpholine;hydrochloride is a chemical compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of morpholine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield spirocyclic ketones, while reduction may produce spirocyclic alcohols.
科学的研究の応用
4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one:
1,3-Dioxane-1,3-dithiane spiranes: These compounds also feature spirocyclic structures with different heteroatoms, leading to variations in their chemical properties and reactivity.
Uniqueness
4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine is unique due to its specific combination of a spirocyclic structure with a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
61531-68-8 |
|---|---|
分子式 |
C14H26ClNO3 |
分子量 |
291.81 g/mol |
IUPAC名 |
4-(1,3-dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C14H25NO3.ClH/c1-2-4-14(5-3-1)10-13(17-12-18-14)11-15-6-8-16-9-7-15;/h13H,1-12H2;1H |
InChIキー |
OQYSPPRBICFWON-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CC(OCO2)CN3CCOCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


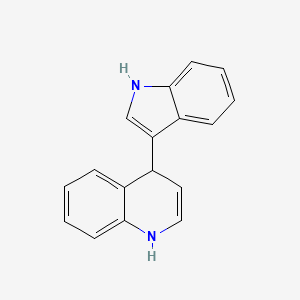
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
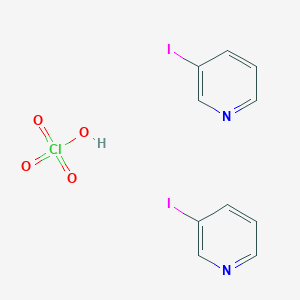
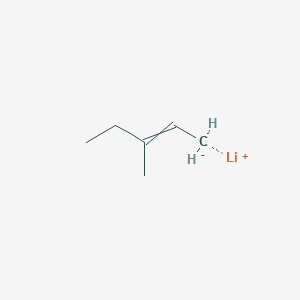
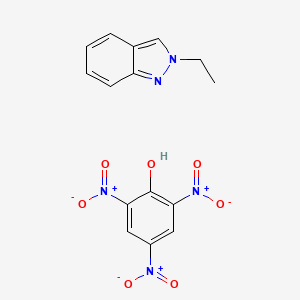
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)

![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
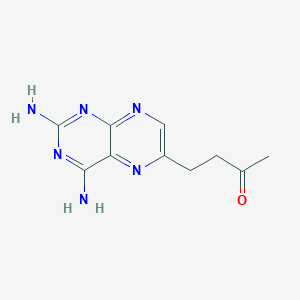
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)

